molecular formula C15H16ClN5 B12514812 1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride

1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride

Cat. No.: B12514812
M. Wt: 301.77 g/mol
InChI Key: CDYJHORKRVKALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2-amidobenzimidazole class, characterized by a benzimidazole core substituted with a methyl group at position 1 and a pyridin-2-ylethylideneamino moiety at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYJHORKRVKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole core.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Substituents and Functional Groups:

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Salt Form
Target Compound Benzimidazole Methyl Pyridin-2-ylethylideneamino Hydrochloride
5-Acetamido-2-amino-1H-benzimidazole Benzimidazole H Acetamido Hydrochloride
Astemizole Benzimidazole 4-Fluorobenzyl Piperidinyl-ethyl-methoxyphenyl Free base
3-Chloro-4-(2,5-dimethoxyphenyl)azetidin-2-one Azetidinone 1-Methylbenzimidazolyl Chloro-dimethoxyphenyl None

Key Observations:

  • Unlike astemizole (a clinically used antihistamine), the target lacks a piperidine moiety but shares the benzimidazole core, suggesting divergent pharmacological targets .

Unique Aspects of the Target Compound :

  • The pyridin-2-ylethylideneamino group likely requires Schiff base formation between a pyridine-2-carbaldehyde derivative and a 2-aminobenzimidazole precursor, followed by HCl salt formation .

Key Insights :

  • The target compound’s pyridine moiety may enhance kinase inhibition (e.g., CK1δ) compared to phenyl-substituted analogs due to improved metal coordination .
  • Azetidinones exhibit moderate cytotoxicity, suggesting that the target’s biological profile could align with anticancer applications if similarly substituted .

Physicochemical Properties

Property Target Compound (Predicted) 5-Acetamido-2-amino-Benzimidazole Astemizole
Molecular Weight (g/mol) ~350 (HCl salt) 225.67 (HCl salt) 458.94 (free base)
Solubility High (polar HCl salt) Moderate Low (lipophilic)
Melting Point >250°C (decomposition) 198–200°C 149°C

Biological Activity

1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine; hydrochloride, commonly referred to as SI-2, is a small-molecule inhibitor known for its significant biological activity, particularly in the context of cancer therapy. This compound has garnered attention for its selective inhibition of steroid receptor coactivator-3 (SRC-3), a protein implicated in various cancers, particularly breast cancer.

  • IUPAC Name : 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
  • Molecular Formula : C15H15N5
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 380537-35-9
  • Solubility : Soluble in DMSO (20 mg/ml)

SI-2 functions primarily as an inhibitor of SRC-3, which is known to enhance the transcriptional activity of various steroid hormone receptors. By binding to SRC-3, SI-2 reduces its activity and protein levels, leading to decreased proliferation of cancer cells while sparing normal cells. This selectivity makes it a promising candidate for targeted cancer therapies.

Anticancer Efficacy

SI-2 has been shown to exhibit potent anticancer properties, particularly against breast cancer cell lines. Key findings include:

  • Inhibition of Cell Growth :
    • SI-2 effectively inhibits the growth of MDA-MB-468 cells with an IC50 value of 3.4 nM, demonstrating significant potency compared to other treatments .
    • In orthotopic mouse models, SI-2 significantly reduced tumor growth in breast cancer models .
  • Effect on Cancer Stem Cells :
    • Treatment with SI-2 resulted in a reduction of breast cancer stem cell markers (CD44+/CD24-/low and ALDH), indicating its potential to target the tumor initiating cell population .
  • Cell Cycle Arrest and Apoptosis :
    • Flow cytometric analyses revealed that SI-2 induces G2/M phase arrest in treated cells, leading to increased apoptosis as evidenced by morphological changes and subdiploid populations in treated cell lines .

Comparative Studies

A comparative analysis between SI-2 and other compounds reveals its superior efficacy:

CompoundCell LineIC50 (nM)Mechanism
SI-2MDA-MB-4683.4SRC-3 Inhibition
Compound 3U87 (Glioblastoma)>3000Non-specific cytotoxicity
Compound 1BE (Neuroblastoma)18.9Antimitotic activity

Case Studies

Several studies have highlighted the effectiveness of SI-2 in preclinical settings:

  • Breast Cancer Models :
    • In vivo studies demonstrated that SI-2 treatment led to reduced tumor volume and weight in MDA-MB-468 xenografts compared to control groups .
  • Combination Therapies :
    • When combined with radiation therapy, SI-2 showed enhanced efficacy, significantly reducing cell survival rates in resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.